Methyl 2-methoxyacetimidate hydrochloride

Description

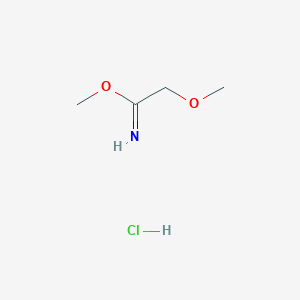

Methyl 2-methoxyacetimidate hydrochloride is an organochemical compound primarily utilized as an intermediate in organic synthesis. Its structure comprises an acetimidate ester functional group (CH₃C(=NH)OCH₃) with a methoxy substituent at the α-position and a hydrochloride counterion. This compound is synthesized via the reaction of 2-methoxyacetonitrile with sodium methoxide and ammonium chloride under controlled conditions, followed by purification .

Key applications include its role in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals, where its imidate group facilitates nucleophilic substitution or transamidation reactions. The methoxy group enhances solubility in polar solvents and modulates electronic effects during reactions.

Properties

IUPAC Name |

methyl 2-methoxyethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-6-3-4(5)7-2;/h5H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCPSFOUPVMHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxyacetimidate hydrochloride can be synthesized through the reaction of methoxyacetic acid with methanol in the presence of hydrochloric acid. The reaction is typically carried out at low temperatures to ensure the formation of the desired product. The process involves the following steps:

- Dissolving methoxyacetic acid in methanol.

- Adding hydrochloric acid to the solution.

- Cooling the reaction mixture to -5 to 0°C.

- Allowing the reaction to proceed for 1 hour at 0°C.

- Maintaining the reaction mixture at 0 to 20°C for an additional 0.5 hours.

- Isolating the product by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in a reaction vessel equipped with cooling and stirring mechanisms. The use of dry hydrochloric acid gas is preferred to ensure the purity of the product. The final product is obtained by filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form methoxyacetic acid and methanol.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Condensation Conditions: Condensation reactions often require the presence of a catalyst and elevated temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis Products: Methoxyacetic acid and methanol are the primary products of hydrolysis.

Condensation Products: More complex molecules are formed through condensation reactions.

Scientific Research Applications

Methyl 2-methoxyacetimidate hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of imidates and other nitrogen-containing compounds.

Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals, such as insecticides and herbicides

Mechanism of Action

The mechanism of action of methyl 2-methoxyacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, it can modify proteins and nucleic acids by reacting with specific functional groups, thereby altering their activity and function .

Comparison with Similar Compounds

Methyl Acetimidate Hydrochloride (CAS 14777-27-6)

- Molecular Formula: C₃H₈ClNO

- Key Features : Lacks the methoxy substituent but retains the acetimidate ester core.

- Applications : Widely used in peptide synthesis and as a crosslinking agent due to its reactive imidate group .

- Safety : Requires standard handling precautions for hydrochlorides (gloves, ventilation), but its simpler structure may reduce reactivity risks compared to methoxy derivatives.

2-Methoxyethoxymethyl Chloride (CAS 3970-21-6)

- Molecular Formula : C₄H₉ClO₂

- Key Features : Contains a methoxy-ethoxymethyl group but lacks the imidate functionality.

- Applications : Primarily a protecting group reagent in organic synthesis (e.g., for alcohols or amines) .

- Safety : Highly reactive; necessitates stringent controls (face shields, gloves) due to lachrymatory and skin-irritating properties .

2-Methoxyacetimidamide Hydrochloride (CAS 1903-91-9)

- Synthesis : Derived from 2-methoxyacetonitrile via methoxide-catalyzed reaction with ammonium chloride .

- Key Features : Structurally analogous to Methyl 2-methoxyacetimidate hydrochloride but replaces the ester oxygen with an amide group (NH₂ instead of OCH₃).

- Applications : Serves as a precursor in heterocyclic compound synthesis, particularly for bioactive molecules.

Methylethylamine Hydrochloride (CAS 624-60-2)

- Molecular Formula : C₃H₁₀ClN

- Key Features : A simple amine hydrochloride lacking ester or methoxy groups.

- Applications : Used in catalysis and as a building block for surfactants or pharmaceuticals .

Data Table: Comparative Analysis of Key Parameters

*Note: CAS 1903-91-9 corresponds to 2-methoxyacetimidamide hydrochloride, a structurally related compound. Nomenclature discrepancies ("imidamide" vs. "imidate") may reflect regional or industrial conventions .

Key Research Findings and Trends

Reactivity Differences: this compound exhibits higher electrophilicity at the imidate carbon compared to its amide analog (2-methoxyacetimidamide hydrochloride), enabling faster nucleophilic substitutions .

Synthetic Utility :

- Methyl acetimidate hydrochloride’s simpler structure makes it preferable for large-scale reactions, whereas methoxy derivatives are reserved for specialized syntheses requiring steric or electronic modulation .

Safety Profiles :

- Hydrochloride salts generally require moisture-free storage, but methoxy-containing compounds (e.g., 2-methoxyethoxymethyl chloride) demand additional precautions due to higher volatility and reactivity .

Biological Activity

Methyl 2-methoxyacetimidate hydrochloride (MAH) is a chemical compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological interactions, mechanisms of action, and potential applications based on diverse research findings.

MAH is characterized by its molecular formula and is classified as a hydrochloride salt. The synthesis of MAH typically involves the reaction of methyl acetate with an appropriate amine in the presence of hydrochloric acid. The compound appears as a colorless to pale yellow liquid with a distinctive odor, indicating its high reactivity and potential utility in various chemical synthesis processes.

Biological Activity

Research indicates that MAH exhibits several biological activities, particularly as an enzyme inhibitor and a reagent for protein modification:

- Enzyme Inhibition : MAH has been identified as an inhibitor of the enzyme responsible for N-methylation of phosphatidylethanolamine (PE), which plays a crucial role in cell membrane dynamics. This inhibition allows researchers to study the implications of PE methylation in various biological processes .

- Protein Modification : MAH is utilized in protein crystallography to modify lysine residues on proteins, enhancing their solubility and stability for structural determination using X-ray diffraction techniques. This modification can significantly impact protein functionality and interactions.

MAH interacts with various biological molecules through covalent modifications. Its ability to modify amino acid residues is instrumental in understanding enzyme mechanisms and protein interactions. The following table summarizes key findings related to the biological activity of MAH:

Case Studies and Research Findings

- Cytogenetic Effects : A study investigated the cytogenetic effects of MAH on human lymphocytes. The results indicated that MAH acts as a lysine-specific protein crosslinking agent, which could have implications for understanding its effects on cellular processes .

- Protein Crystallography Applications : In another study, MAH was used to modify proteins before crystallization. This modification improved the quality of crystals obtained, facilitating better structural resolution during X-ray diffraction analysis.

- Antitumor Properties : Preliminary studies suggest that MAH may possess antitumor activity, although comprehensive studies are required to elucidate its efficacy against specific cancer types.

Safety Profile

While research on MAH's safety profile remains limited, it is essential to handle it with caution due to its reactivity. Potential hazards include skin and eye irritation upon exposure. Standard laboratory safety protocols should be followed when working with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.